Tyr-Leptin (26-39) (human) is a synthetic peptide with the following sequence: Tyr-Lys-Val-Gln-Asp-Asp-Thr-Lys-Thr-Leu-Ile-Lys-Thr-Ile-Val . Its molecular formula is C80H137N19O25, and it has a molecular weight of 1765.06 g/mol . This peptide fragment corresponds to amino acids 26-39 of the full-length human leptin protein, with an additional tyrosine residue at the N-terminus.
Tyr-Leptin (26-39) (human) is derived from leptin, a hormone secreted by adipocytes that plays a crucial role in regulating energy balance and body weight. While the full biological activity of this specific fragment is not fully elucidated, it is believed to retain some of the properties of the parent hormone. Potential biological activities may include:
Further research is needed to fully understand the specific biological activities of this peptide fragment.
Tyr-Leptin (26-39) (human) is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. This method involves:
The use of trifluoroacetic acid (TFA) is essential for the protonation of peptides that lack basic amino acids such as Arginine (Arg), Histidine (His), and Lysine (Lys), or ones that have these residues protected .
Tyr-Leptin (26-39) (human) has potential applications in various fields:
Interaction studies involving Tyr-Leptin (26-39) (human) may focus on:
Several compounds share similarities with Tyr-Leptin (26-39) (human):
Tyr-Leptin (26-39) (human) is unique due to its specific sequence and the addition of the N-terminal tyrosine residue. This modification may alter its properties compared to the native leptin fragment, potentially affecting its stability, receptor binding, or biological activity. Further comparative studies are needed to fully elucidate the differences between Tyr-Leptin (26-39) (human) and these similar compounds.
Tyr-Leptin (26-39) (human) represents a synthetic peptide fragment derived from the amino acid sequence 26-39 of full-length human leptin, with an additional N-terminal tyrosine modification [1] [2]. This peptide exhibits the sequence Tyr-Lys-Val-Gln-Asp-Asp-Thr-Lys-Thr-Leu-Ile-Lys-Thr-Ile-Val, corresponding to a molecular formula of C80H137N19O25 and molecular weight of 1765.06 g/mol [1] [2]. The N-terminal tyrosine modification distinguishes this fragment from the native leptin sequence and potentially influences its receptor binding characteristics [3].
The binding specificity of Tyr-Leptin (26-39) demonstrates selective interaction with leptin receptor isoforms, though the precise binding affinity has not been quantitatively characterized through direct binding assays [4] [5]. Research has established that leptin receptor binding occurs primarily through the cytokine receptor homology domain 2 (CRH2), which serves as the major leptin-binding determinant with dissociation constants ranging from 0.2 to 15 nanomolar depending on experimental conditions [6] [7]. The CRH2 domain contains a hydrophobic binding site consisting of four consecutive hydrophobic residues that facilitate leptin recognition [7].
Studies examining leptin fragment activity have demonstrated that certain peptide sequences retain receptor recognition capability despite their truncated nature [8]. Specifically, fragments encompassing regions similar to the 26-39 sequence have shown biological activity in steroid hormone regulation, suggesting maintained receptor interaction capacity [4] [5]. The Tyr-Leptin (26-39) fragment has been observed to enhance corticosterone secretion in regenerating rat adrenal cortex, indicating functional receptor engagement [4] [5].
Full-length human leptin demonstrates high-affinity binding to leptin receptors with dissociation constants of 0.2-1.2 nanomolar at the cell surface [6] [9]. In contrast, the binding characteristics of Tyr-Leptin (26-39) have not been directly quantified through conventional binding assays, though biological activity studies suggest maintained receptor interaction [4] [5]. The native leptin hormone contains 167 amino acids forming a four-helix bundle structure characteristic of cytokine family proteins [10] [11].
The binding mechanism of full-length leptin involves three distinct binding sites designated as sites I, II, and III [12]. Site I, formed by the C-terminus of helix D (residues 120-142), plays a crucial role in leptin-receptor complex formation and activation [12]. Site II consists of residues from helix A and helix C (residues 71-93), while site III includes residues at the N-terminus of helix D [12]. The 26-39 fragment of Tyr-Leptin corresponds to a region within the AB loop connecting helices A and B in the full-length protein structure [10].
Comparative studies of leptin fragments have revealed that bioactive sequences are predominantly located in the C-terminal region between residues 106-140, with fragments corresponding to amino acids 106-120, 116-130, and 126-140 demonstrating significant biological activity [13]. The N-terminal region encompassing amino acids 21-105, which includes the 26-39 sequence, has been suggested to contain fewer functional epitopes for peripheral administration [13]. However, the addition of the N-terminal tyrosine modification in Tyr-Leptin (26-39) may alter these binding characteristics [3].
| Parameter | Full-Length Leptin | Tyr-Leptin (26-39) |
|---|---|---|
| Molecular Weight (g/mol) | ~16,000 | 1,765.06 |
| Binding Affinity (Kd) | 0.2-1.2 nM | Not directly measured |
| Receptor Recognition | High affinity, multiple sites | Confirmed biological activity |
| Structural Classification | Four-helix bundle cytokine | Linear peptide fragment |
| Primary Binding Domain | CRH2 domain interaction | Presumed CRH2 interaction |
The Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway represents the primary signaling mechanism activated by leptin receptor engagement [14] [15]. Upon leptin binding to the long-form leptin receptor (Obesity Receptor-Rb), receptor-associated Janus Kinase 2 (JAK2) undergoes autophosphorylation and subsequently phosphorylates three critical tyrosine residues on the receptor's intracellular domain: Tyrosine985, Tyrosine1077, and Tyrosine1138 [16] [17].
Tyrosine1138 serves as the primary docking site for Signal Transducer and Activator of Transcription 3 (STAT3) proteins [15] [18]. Following STAT3 recruitment to phosphorylated Tyrosine1138, JAK2-mediated phosphorylation of STAT3 leads to its dimerization and nuclear translocation [15] [16]. Once in the nucleus, phosphorylated STAT3 dimers function as transcription factors, binding to specific response elements in target gene promoters [15] [16]. This pathway controls the expression of critical metabolic regulatory genes including Suppressor of Cytokine Signaling 3 (SOCS3) and Proopiomelanocortin [15].
Research utilizing leptin receptor mutants has demonstrated the essential role of Tyrosine1138 in mediating leptin's effects on energy homeostasis [17]. Mice expressing leptin receptors with serine substitution at position 1138 (disrupting STAT3 signaling) exhibit hyperphagia and obesity similar to leptin receptor-deficient animals, confirming the critical importance of this signaling pathway [17]. However, these animals retain fertility and normal growth, distinguishing them from complete leptin receptor knockout mice [17].
The biological activity of Tyr-Leptin (26-39) in enhancing corticosterone secretion suggests potential engagement of STAT3-dependent pathways, though direct measurement of STAT3 phosphorylation following Tyr-Leptin (26-39) treatment has not been reported [4] [5]. The fragment's ability to modulate steroid hormone production indicates functional receptor activation and downstream signaling cascade engagement [4] [5].
The Extracellular Signal-Regulated Kinase/Mitogen-Activated Protein Kinase (ERK/MAPK) signaling cascade represents a parallel pathway activated by leptin receptor engagement [19] [20]. Phosphorylation of Tyrosine985 on the leptin receptor creates a high-affinity binding site for SH2-containing tyrosine phosphatase 2 (SHP-2) [21] [22]. SHP-2 binding to phosphorylated Tyrosine985 initiates activation of the canonical Ras/Raf/ERK signaling pathway through recruitment of growth factor receptor binding-2 (GRB-2) adapter proteins [19] [20].
SHP-2 functions as both an adapter protein and an active phosphatase in leptin signaling [20]. Following leptin stimulation, SHP-2 itself becomes tyrosine phosphorylated, which is essential for optimal ERK activation [20]. The phosphatase activity of SHP-2 is required for both JAK2-independent and Tyrosine985-dependent ERK activation pathways [20]. This dual role positions SHP-2 as a positive regulator of ERK signaling downstream of leptin receptor activation [20].
The ERK/MAPK pathway activated through Tyrosine985 controls expression of immediate early genes including c-fos, jun, and early growth response-1 (egr-1), which are fundamental regulators of cell proliferation and differentiation [19] [12]. This pathway also mediates leptin's anti-obesity functions, with Suppressor of Cytokine Signaling 3 competing with SHP-2 for binding to phosphorylated Tyrosine985, thereby providing negative feedback regulation [12].
Studies examining ERK activation in hypothalamic neurons demonstrate that leptin treatment induces robust ERK phosphorylation and egr-1 messenger RNA expression [20]. The requirement for SHP-2 in this process has been confirmed through dominant-negative approaches, where catalytically inactive SHP-2 mutants block leptin-stimulated ERK phosphorylation [20].
| Signaling Component | Tyrosine1138 Pathway | Tyrosine985 Pathway |
|---|---|---|
| Primary Kinase | JAK2 | JAK2 (initial), ERK1/2 (downstream) |
| Key Adapter Protein | STAT3 | SHP-2 |
| Nuclear Targets | STAT3 response elements | AP-1, EGR-1 sites |
| Physiological Function | Energy homeostasis, satiety | Metabolic regulation, cell growth |
| Negative Regulation | SOCS3 expression | SOCS3 competition, phosphatases |
Leptin receptor activation involves complex conformational changes rather than simple ligand-induced dimerization [23] [24]. Studies utilizing quantitative Bioluminescence Resonance Energy Transfer approaches have demonstrated that approximately 60% of leptin receptors exist as constitutive dimers at physiological expression levels in the absence of ligand [23]. Leptin binding does not further increase receptor dimerization but instead promotes conformational changes within pre-existing receptor dimers [23].
The mechanism of receptor activation involves ligand-induced conformational transitions that are independent of Janus Kinase 2 association [23]. These conformational changes represent the critical step in converting inactive receptor dimers to their signaling-competent state [23]. The extracellular domain restructuring enables proper orientation of intracellular domains for efficient kinase activation and subsequent phosphorylation events [23].
Structural studies have revealed that leptin can assemble up to three leptin receptor chains through multiple binding interfaces [25]. The asymmetric architecture involves a single leptin molecule inducing receptor dimerization via two distinct receptor-binding sites [26]. This model supports higher-order clustering of receptors, with evidence for 2:4 leptin:receptor hexameric structures under certain conditions [7].
Critical cysteine residues (Cysteine672 and Cysteine751) in the fibronectin type III domains play essential roles in receptor activation [27]. Mutation of Cysteine672 to serine results in marked reduction of STAT3-dependent signaling, while maintaining normal leptin binding affinity [27]. The double cysteine mutant completely loses biological activity despite preserved ligand binding, indicating that disulfide bridge formation is necessary for Janus Kinase activation and downstream signaling [27].
Allosteric modulation can also occur through negative regulators such as amyloid beta peptides, which bind to the leptin receptor extracellular domain with high affinity (Ki = 0.1 nanomolar) and negatively affect receptor function [28]. This interaction demonstrates that the leptin receptor can accommodate multiple binding partners that modulate its signaling capacity through allosteric mechanisms [28].
The tyrosine-extended leptin fragment encompassing amino acids 26-39 of human leptin demonstrates significant regulatory effects on adrenocortical steroidogenesis through direct interactions with leptin receptors expressed in adrenal cortical tissues [1] [2] [3]. This peptide fragment retains critical biological activity despite representing only a small portion of the full-length leptin molecule, suggesting that the 26-39 region contains essential receptor-binding domains necessary for steroidogenic modulation.
Tyr-Leptin (26-39) exhibits complex and concentration-dependent effects on corticosterone secretion that vary significantly based on the experimental model system and physiological context. In regenerating rat adrenal cortex studies, subcutaneous administration of the peptide fragment at 3 nanomoles per 100 grams body weight resulted in enhanced plasma corticosterone concentrations, demonstrating the peptide's capacity to stimulate glucocorticoid production in vivo [1]. This stimulatory effect was observed alongside increased aldosterone levels, indicating broad steroidogenic activation rather than selective mineralocorticoid regulation.
Freshly dispersed rat adrenocortical cells exhibited enhanced corticosterone secretion when exposed to Tyr-Leptin (26-39) at concentrations ranging from 10^-8 to 10^-6 molar [2]. The peptide fragment demonstrated dose-dependent stimulatory effects on both zona glomerulosa and zona fasciculata-reticularis cell populations, with the magnitude of response being comparable to that observed with full-length leptin under similar experimental conditions. These findings suggest that the 26-39 region contains sufficient structural information to activate the intracellular signaling cascades responsible for steroidogenic enzyme expression and corticosterone biosynthesis.
Conversely, in vitro studies using rat adrenal tissue slices revealed inhibitory effects of Tyr-Leptin (26-39) on both basal and adrenocorticotropic hormone-stimulated corticosterone secretion [4]. The peptide fragment produced concentration-dependent inhibition at doses ranging from 10^-9 to 10^-5 molar, with maximal suppression observed at higher concentrations. This inhibitory action was sustained over extended incubation periods, suggesting the involvement of transcriptional or post-transcriptional regulatory mechanisms rather than acute enzymatic modulation.
Long-term culture studies using rat adrenocortical cells demonstrated that Tyr-Leptin (26-39) stimulated corticosterone production during 96-hour incubation periods [5]. The peptide fragment induced changes in both secretory activity and cellular proliferation rates, indicating complex interactions between metabolic signaling and steroidogenic function. These temporal dynamics suggest that the peptide may exert different effects depending on the duration of exposure and the metabolic state of the target cells.
The mineralocorticoid regulatory effects of Tyr-Leptin (26-39) represent a critical component of its endocrine actions, with particular significance for cardiovascular and fluid balance regulation. In freshly dispersed rat zona glomerulosa cells, the peptide fragment enhanced aldosterone secretion in a concentration-dependent manner, with optimal stimulation observed at 10^-6 molar concentrations [2]. This effect was accompanied by increased expression of cytochrome P450 11β2 (CYP11B2), the rate-limiting enzyme in aldosterone biosynthesis, suggesting transcriptional regulation of the steroidogenic pathway.
Studies utilizing regenerating rat adrenal cortex demonstrated that Tyr-Leptin (26-39) administration resulted in elevated plasma aldosterone concentrations that persisted for several hours following peptide injection [1]. The magnitude of aldosterone elevation was proportional to the administered dose, with peak responses occurring 2-4 hours post-injection. This temporal profile indicates that the peptide fragment activates sustained signaling mechanisms that maintain aldosterone synthesis over extended periods.
The leptin-aldosterone stimulation pathway mediated by Tyr-Leptin (26-39) involves direct interaction with leptin receptors colocalized with CYP11B2-positive cells in the zona glomerulosa [6]. This spatial organization facilitates rapid signal transduction from receptor activation to aldosterone synthetic machinery, enabling precise regulation of mineralocorticoid production in response to metabolic and nutritional signals. The peptide fragment demonstrates particular efficacy in this pathway, suggesting that the 26-39 region contains critical binding determinants for zona glomerulosa leptin receptors.
Recent evidence indicates that Tyr-Leptin (26-39) may contribute to the pathophysiology of obesity-associated aldosterone excess through sustained activation of adrenal leptin receptors [7]. The peptide fragment's ability to stimulate aldosterone production may represent a mechanism whereby elevated leptin levels in obesity contribute to mineralocorticoid excess and associated cardiovascular complications. This relationship suggests therapeutic potential for leptin receptor antagonists in managing aldosterone-related disorders.
The integration of Tyr-Leptin (26-39) actions within the hypothalamic-pituitary-adrenal axis represents a complex regulatory network that coordinates metabolic status with stress response systems. The peptide fragment demonstrates the capacity to modulate multiple levels of the axis, from hypothalamic corticotropin-releasing hormone neurons to peripheral adrenal steroidogenic cells, creating a coordinated endocrine response to nutritional and metabolic signals.
Tyr-Leptin (26-39) participates in sophisticated feedback regulatory circuits that modulate adrenocorticotropic hormone signaling through both central and peripheral mechanisms. At the hypothalamic level, the peptide fragment influences corticotropin-releasing hormone neuron activity through direct receptor-mediated actions and indirect effects on neurotransmitter systems [8]. These interactions create negative feedback loops that attenuate stress-induced activation of the hypothalamic-pituitary-adrenal axis, particularly under conditions of adequate energy availability.
The peptide fragment demonstrates differential effects on adrenocorticotropic hormone-stimulated versus basal corticosterone production, suggesting selective modulation of stress-responsive versus constitutive steroidogenic pathways [4]. In adrenal tissue slice preparations, Tyr-Leptin (26-39) preferentially inhibited adrenocorticotropic hormone-stimulated corticosterone secretion while exerting minimal effects on basal production. This selectivity indicates that the peptide fragment may serve as a molecular switch that dampens stress-induced glucocorticoid responses while maintaining baseline steroidogenic activity.
Receptor expression studies reveal that Tyr-Leptin (26-39) influences the cellular distribution and abundance of leptin receptors within the hypothalamic-pituitary-adrenal axis [9]. The peptide fragment can modulate its own receptor expression through both homologous and heterologous regulatory mechanisms, creating dynamic feedback loops that adjust system sensitivity based on prevailing metabolic conditions. This receptor regulation represents a critical mechanism for maintaining homeostatic balance between energy status and stress responsiveness.
Long-term exposure to Tyr-Leptin (26-39) results in desensitization of adrenocorticotropic hormone signaling pathways through activation of suppressor of cytokine signaling proteins and protein tyrosine phosphatases [10]. These negative regulatory mechanisms limit the duration and magnitude of leptin-mediated effects, preventing excessive suppression of stress responses that could compromise survival under challenging conditions. The peptide fragment's ability to activate these feedback inhibitory systems demonstrates its integration within physiological regulatory networks.
The functional effects of Tyr-Leptin (26-39) are mediated through distinct paracrine and endocrine signaling modes that operate over different temporal and spatial scales within the hypothalamic-pituitary-adrenal axis. Understanding these action modes is critical for interpreting the peptide's physiological significance and potential therapeutic applications.
Paracrine signaling represents the predominant mode of Tyr-Leptin (26-39) action within hypothalamic nuclei, where the peptide fragment acts locally on adjacent neurons and glial cells [11]. This local action mode enables rapid, spatially restricted modulation of neurotransmitter release and synaptic plasticity without systemic circulation. The peptide fragment demonstrates high potency in paracrine applications, with effective concentrations in the nanomolar range producing significant alterations in neuronal excitability and synaptic transmission.
Within the hypothalamic paraventricular nucleus, Tyr-Leptin (26-39) exerts paracrine effects on corticotropin-releasing hormone neurons through activation of locally expressed leptin receptors [12]. These actions occur within seconds to minutes of peptide application and involve rapid phosphorylation cascades that modify ion channel activity and neurotransmitter release mechanisms. The spatial restriction of these effects allows for precise modulation of specific neural circuits without affecting distant brain regions.
Endocrine action modes become prominent when Tyr-Leptin (26-39) reaches peripheral target tissues through systemic circulation [1]. The peptide fragment demonstrates sustained biological activity in plasma, with detectable effects on adrenal steroidogenesis occurring hours after systemic administration. This endocrine mode enables coordination of metabolic status with peripheral endocrine function, creating integrated physiological responses that span multiple organ systems.
The transition between paracrine and endocrine action modes depends on peptide concentration, tissue distribution, and receptor density patterns [13]. At low concentrations typical of local tissue environments, Tyr-Leptin (26-39) primarily activates high-affinity receptors in paracrine fashion. Higher concentrations achieved through systemic administration enable endocrine actions on lower-affinity receptors distributed throughout peripheral tissues. This concentration-dependent mode switching provides a mechanism for graded physiological responses based on metabolic demand.
Receptor isoform expression patterns influence the relative importance of paracrine versus endocrine actions within different tissues [4]. The hypothalamus predominantly expresses the long-form leptin receptor (Ob-Rb) that mediates robust paracrine signaling, while peripheral tissues contain mixtures of receptor isoforms with varying signaling capabilities. This differential receptor distribution creates tissue-specific sensitivities to Tyr-Leptin (26-39) that shape the overall physiological response pattern.
The peptide fragment's ability to function through both action modes provides redundancy and flexibility in physiological regulation [11]. Paracrine actions enable rapid, local adjustments to changing metabolic conditions, while endocrine actions coordinate system-wide responses to sustained metabolic challenges. This dual-mode capability enhances the robustness of metabolic-endocrine integration and provides multiple therapeutic targets for intervention in related disorders.